7-Methoxy vs. 7-Methylsulfonyloxy: Divergent Antiviral Pharmacological Annotation
The closest structurally annotated comparator is KIN101 (CAS 610753-87-2), which shares the identical 3-(4-bromophenyl)-4-oxo-4H-chromene core but carries a 7-methylsulfonyloxy group instead of the 7-methoxy group present in the target compound. KIN101 has been characterized as an isoflavone agonist of IRF-3-dependent signaling that induces IRF-3 nuclear translocation and exhibits antiviral activity [1]. Quantitative data for KIN101: Influenza virus IC50 = 2 μM; Dengue virus (DNV) IC50 > 5 μM [1]. The target compound (7-OCH3) has not been reported to possess IRF-3 agonist activity. This pharmacological divergence is mechanistically attributable to the 7-substituent: the methylsulfonyloxy group of KIN101 acts as a leaving group or hydrogen-bond acceptor distinct from the methoxy group, altering the compound's interaction with the IRF-3 signaling machinery [1].
| Evidence Dimension | Antiviral activity – Influenza virus inhibition |
|---|---|
| Target Compound Data | Not reported; no IRF-3 agonist activity annotated |
| Comparator Or Baseline | KIN101 (7-OSO2CH3 analog): Influenza virus IC50 = 2 μM; DNV IC50 > 5 μM |
| Quantified Difference | Presence (KIN101) vs. absence (target compound) of IRF-3-mediated antiviral activity at the tested concentrations |
| Conditions | In vitro viral infection assays; KIN101 tested at 5–50 μM over 4–24 hours [1] |
Why This Matters
Users requiring IRF-3 pathway modulation should select KIN101; users seeking a methoxy-bearing scaffold for orthogonal chemistry or alternative biological profiling should select the target compound.
- [1] KIN101 product page, TargetMol. 3-(4-Bromophenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene (CAS 610753-87-2). Biological activity: Influenza virus IC50 = 2 μM; IRF-3 agonist. View Source
